molecular formula C41H80O6 B084074 Pentaerythritol Distearate CAS No. 13081-97-5

Pentaerythritol Distearate

Cat. No. B084074
CAS RN: 13081-97-5
M. Wt: 669.1 g/mol
InChI Key: FSEJJKIPRNUIFL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pentaerythritol distearate involves esterification reactions where pentaerythritol reacts with stearic acid or its derivatives. One specific method uses p-toluenesulfonic acid (TsOH) as a catalyst for esterification between pentaerythritol and stearic acid. This process optimizes the synthesis conditions to achieve an esterification rate of 96.5% under specific ratios and conditions, yielding purified product with high efficiency and specific physicochemical properties confirmed through FTIR analysis (Jin Yun-kan, 2014).

Molecular Structure Analysis

The molecular structure of pentaerythritol-based compounds, including distearate derivatives, is characterized by the presence of the neopentane core and one hydroxyl group at each of the four terminal carbons. This structure lends itself to multifaceted applications in medicine and industry due to its capability to undergo multicomponent reactions (MCRs), producing polyfunctionalized products (Z. Khademi et al., 2019).

Chemical Reactions and Properties

Pentaerythritol distearate's chemical behavior is indicative of its broader chemical family's versatility in reactions. For example, pentaerythritol has been used as an efficient H-bonding organocatalyst for the synthesis of indazolo[2,1-b]phthalazine-trione derivatives, highlighting its utility in facilitating organic transformations under environmentally friendly conditions (Shohreh Farahmand et al., 2019).

Physical Properties Analysis

The physical properties of pentaerythritol derivatives like distearate are significant for their application in various fields. The solid-solid phase transition of pentaerythritol, for instance, involves a transformation from a body-centered tetragonal molecular structure to a homogeneous face-centered cubic crystalline structure, which is essential for thermal energy storage applications (P. VenkitarajK et al., 2017).

Scientific Research Applications

  • Polymer Thermal Stability : Pentaerythritol-zinc, a derivative, has been used for enhancing the thermal stability of poly(vinyl chloride) (PVC) when combined with β-diketone and calcium stearate (Li et al., 2013).

  • Vasoprotective Activities : Pentaerythritol tetranitrate undergoes metabolization to various forms including pentaerythritol distearate. It's been studied for vasoprotective activities in experimental atherosclerosis (Kojda et al., 1998).

  • Phase Transitions and Conformational Changes : The phase transitions and conformational changes of pentaerythritol tetrastearate, closely related to distearate, have been studied for their implications in various applications (Gu, 1993).

  • Thermal Energy Storage : Pentaerythritol is suited for thermal energy storage applications due to its high solid–solid phase change enthalpy (VenkitarajK et al., 2017).

  • Development in Industrial Applications : General development and applications of pentaerythritol in industry are explored, potentially including derivatives like distearate (Zhao Jian-guo, 2011).

  • PVC Stabilization : Pentaerythritol monooleate, another derivative, has been studied for its role in PVC stabilization as a thermal stabilizer (Wang Xu, 2012).

  • Organic Synthesis : Pentaerythritol is a versatile substrate for the synthesis of polyfunctionalized products, which might include distearate derivatives (Khademi et al., 2019).

  • Thermal Stabilization in Composite Thermistors : Pentaerythritol is used in thermal stabilization of composite thermistors, indicating potential applications for distearate in similar fields (Brodeur et al., 1991).

  • Renewable Energy Utilization : The use of pentaerythritol in renewable energy, particularly in enhancing thermal conductivity, suggests potential uses for distearate in this sector (Mani et al., 2021).

Safety And Hazards

Pentaerythritol Distearate may form combustible dust concentrations in air . It is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .

Future Directions

Pentaerythritol Distearate has been studied for its potential use in food as a preservative . The surface modification of montmorillonite with Pentaerythritol Distearate is reported in detail as well as the production of nanocomposites with selected polymers made with the modified clay .

properties

IUPAC Name

[2,2-bis(hydroxymethyl)-3-octadecanoyloxypropyl] octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H80O6/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39(44)46-37-41(35-42,36-43)38-47-40(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h42-43H,3-38H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSEJJKIPRNUIFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)(CO)COC(=O)CCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H80O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4047175
Record name Pentaerythritol Distearate
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Molecular Weight

669.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name Octadecanoic acid, 1,1'-[2,2-bis(hydroxymethyl)-1,3-propanediyl] ester
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Product Name

Pentaerythritol Distearate

CAS RN

13081-97-5
Record name Pentaerythrityl distearate
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Record name Octadecanoic acid, 2,2-bis(hydroxymethyl)-1,3-propanediyl ester
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Record name Octadecanoic acid, 1,1'-[2,2-bis(hydroxymethyl)-1,3-propanediyl] ester
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Record name Pentaerythritol Distearate
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Record name 2,2-bis(hydroxymethyl)propane-1,3-diyl distearate
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Record name PENTAERYTHRITYL DISTEARATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
EFSA Panel on Food Contact Materials … - EFSA …, 2015 - Wiley Online Library
… ‘polyester of adipic acid with glycerol or pentaerythritol, esters with even numbered unbranched C12–22 fatty acids’, including pentaerythritol tetrastearate and pentaerythritol distearate (…
Number of citations: 2 efsa.onlinelibrary.wiley.com
A Farooq, CJ Schramm - … of Detergents, Part E: Applications. CRC …, 2008 - books.google.com
… Tables 9.1 and 9.2 show examples of a powder soft detergent, containing pentaerythritol distearate as softener [46], and of a heavy-duty liquid laundry detergent composition containing …
Number of citations: 5 books.google.com
K Hill - Pure and Applied Chemistry, 2007 - degruyter.com
… Based on pentaerythritol and stearic acid, pentaerythritol distearate has been recently developed. It is offered in the market as an off-white wax with very weak odor and is used as …
Number of citations: 91 www.degruyter.com
ES Lower - Pigment & resin technology, 1991 - emerald.com
… to give curl-resistance to packaging film from regenerated cellulose (37), which can be made moisture proof by the application of dextran stearate (38) and pentaerythritol distearate (40)…
Number of citations: 5 www.emerald.com
K Hill - Catalysis for Renewables: From Feedstock to Energy …, 2007 - books.google.com
Fig. 4.1 World production of oils and fats in 2003 (in million tonnes) and main uses.(Source: Oil World). flower oil being the most important ones regarding the amounts involved (Fig. 4.1)…
Number of citations: 0 books.google.com
ÉL Zakharova, FV Oktyabr'skii, PS Deineko - Chemistry and Technology of …, 1992 - Springer
… The nonpolymeric component is a mixture of a 1,2-epoxyalkane such as pentaerythritol distearate, a monohydric alcohol such as stearyl alcohol, and/or an amine such as …
Number of citations: 3 link.springer.com
GW Beall, CE Powell - 2011 - books.google.com
… Figure 2.9 Molecular model of a molecule of pentaerythritol distearate bonded to the sodium ion on the clay surface showing two hydroxyls and one ester linkage bonding to the sodium. …
Number of citations: 60 books.google.com
F Jia, H Gao, H Jia, W Zhang - Molecular Crystals and Liquid …, 2016 - Taylor & Francis
… the original formulation) (PR–Emulsion) and used PR in NLC suspension without LC structure as control (changing behenyl alcohol and cetearylglucoside into pentaerythritol distearate …
Number of citations: 3 www.tandfonline.com
JK Fink - 2010 - books.google.com
Utilizes an encyclopedic approach to cover the developments in polyolefins and styrenics during the last decade This book focuses on common types of polymers belonging to the class …
Number of citations: 91 books.google.com

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